Bienvenue dans la boutique en ligne BenchChem!

DPC 423

Factor Xa selectivity Thrombin counter-screening Serine protease profiling

DPC 423 [1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, CAS 292135-59-2] is a synthetic, competitive, noncovalent inhibitor of human coagulation factor Xa (fXa) developed by Bristol-Myers Squibb (formerly DuPont Pharmaceuticals). It belongs to the pyrazole-5-carboxamide class of direct oral fXa inhibitors and was selected for clinical evaluation based on combined potency, selectivity, oral bioavailability, and in vivo efficacy.

Molecular Formula C25H20F4N4O3S
Molecular Weight 532.5 g/mol
Cat. No. B1242846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPC 423
SynonymsDPC 602
DPC-602
DPC602
Molecular FormulaC25H20F4N4O3S
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F
InChIInChI=1S/C25H20F4N4O3S/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30/h2-13H,14,30H2,1H3,(H,31,34)
InChIKeyZLUOAFAJSUPHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPC 423 for Thrombosis Research: Factor Xa Inhibitor Baseline Profile for Scientific Procurement


DPC 423 [1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, CAS 292135-59-2] is a synthetic, competitive, noncovalent inhibitor of human coagulation factor Xa (fXa) developed by Bristol-Myers Squibb (formerly DuPont Pharmaceuticals) [1]. It belongs to the pyrazole-5-carboxamide class of direct oral fXa inhibitors and was selected for clinical evaluation based on combined potency, selectivity, oral bioavailability, and in vivo efficacy [2]. DPC 423 was discontinued after Phase I clinical development [3], yet it retains significant value as a well-characterized research tool compound and an important benchmark within the BMS fXa inhibitor lineage that ultimately yielded apixaban [2].

Why Factor Xa Inhibitor Substitution Fails: DPC 423 Differentiation from In-Class and Cross-Class Alternatives


Direct oral factor Xa inhibitors are not interchangeable reagents. DPC 423 occupies a distinct position within the fXa inhibitor chemical space defined by its benzylamine (rather than benzamidine) P1 moiety—a deliberate structural modification that simultaneously preserves sub-nanomolar fXa affinity while reducing basicity to enable oral bioavailability [1]. Even among the closely related BMS pyrazole series (SN429 → DPC 423 → razaxaban → DPC 602 → apixaban), each compound possesses unique selectivity fingerprints, metabolic liabilities, and bleeding-time dissociation profiles that preclude simple substitution [2]. Critically, DPC 423 exhibits a 40,000-fold selectivity window against thrombin, a magnitude that differs meaningfully from both earlier (razaxaban, >5,000-fold) and later (apixaban, >30,000-fold) analogs [3][4]. Its distinctive γ-glutamyltranspeptidase (GGT)-mediated glutamate conjugation pathway, not shared by non-benzylamine fXa inhibitors, creates compound-specific metabolic handling that directly impacts experimental design and data interpretation [5].

DPC 423 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Factor Xa vs. Thrombin Selectivity: DPC 423 (40,000-Fold) Compared with Razaxaban and Apixaban

DPC 423 exhibits a 40,000-fold selectivity for human factor Xa (Ki = 0.15 nM) over human thrombin (Ki = 6,000 nM), as measured in purified enzyme assays [1]. This selectivity window exceeds that of the earlier BMS candidate razaxaban (~2,842-fold based on Ki fXa 0.19 nM vs. thrombin Ki 540 nM, or >5,000-fold across a broader serine protease panel) and is comparable to but distinct in magnitude from the later apixaban (>30,000-fold across human coagulation proteases; Ki fXa = 0.08 nM) [2]. Across 12 serine proteases, DPC 423 demonstrated the narrowest affinity exclusively for fXa, with the next most potently inhibited off-target (trypsin, Ki = 60 nM) still 400-fold weaker [1].

Factor Xa selectivity Thrombin counter-screening Serine protease profiling Coagulation cascade

Bleeding Time Dissociation: DPC 423 vs. Argatroban, Heparin, and Enoxaparin in Rabbit Arterial Thrombosis

In a direct head-to-head rabbit study, DPC 423 demonstrated near-complete dissociation of antithrombotic efficacy from bleeding time prolongation. At the maximum antithrombotic dose (ED50 = 0.6 mg/kg/h i.v.), DPC 423 increased cuticle bleeding time by only 5 ± 4% over vehicle control (−3 ± 2%), compared with argatroban (88 ± 12%), unfractionated heparin (69 ± 13%), and enoxaparin (4 ± 3%) [1]. The antithrombotic ED50 values were 0.6 mg/kg/h (DPC 423), 0.4 mg/kg/h (enoxaparin), and 0.13 mg/kg/h (argatroban), measured in an electrically induced carotid artery thrombosis model with carotid blood flow as the efficacy endpoint [1].

Bleeding risk Therapeutic window Arterial thrombosis Hemostasis safety margin

Anticoagulant Potency in Human Plasma: DPC 423 vs. Apixaban Clotting Time Doubling Concentrations

DPC 423 doubled prothrombin time (PT), activated partial thromboplastin time (aPTT), and Heptest clotting time in human plasma at concentrations of 3.1 ± 0.4, 3.1 ± 0.4, and 1.1 ± 0.5 μM, respectively [1]. For comparison, apixaban required 3.6 μM to double PT in human plasma under comparable assay conditions [2]. DPC 423's lower PT doubling concentration (EC2x = 3.1 μM vs. 3.6 μM for apixaban) represents a modestly greater potency in the human plasma matrix, despite apixaban's ~2-fold higher potency against isolated human fXa enzyme (Ki 0.08 vs. 0.15 nM).

Human plasma anticoagulation Prothrombin time aPTT Heptest Ex vivo pharmacodynamics

Oral Pharmacokinetics in Dogs: DPC 423 Bioavailability and Half-Life vs. Apixaban Cross-Study Comparison

In dogs, DPC 423 demonstrated an oral bioavailability of 57%, a plasma clearance of 0.24 L/kg/h, and a plasma half-life of 7.5 h [1]. Cross-study comparison with apixaban in dogs reveals a more complex picture: one preclinical study reported apixaban oral bioavailability of approximately 50% or greater in dogs with clearance of 0.04 L/h/kg [2], while a more recent study in healthy dogs found oral apixaban bioavailability of only 28.4% with a half-life of 3.1 h [3]. This variability in apixaban dog PK contrasts with the consistent 57% bioavailability reported for DPC 423, suggesting DPC 423 may offer more reproducible systemic exposure in canine models.

Oral bioavailability Pharmacokinetics Plasma half-life Clearance Dog model

Structural Differentiation: Benzylamine P1 Moiety as Determinant of Oral Bioavailability vs. Benzamidine-Based fXa Inhibitors

DPC 423 was discovered through a deliberate medicinal chemistry strategy: replacement of the highly basic benzamidine P1 moiety (pKa ~11–12) present in precursor compound SN429 (fXa Ki = 13 pM) with a less basic benzylamine (pKa ~8–9) to improve oral bioavailability while maintaining sub-nanomolar fXa potency [1]. This structural modification distinguishes DPC 423 from benzamidine-based fXa inhibitors (e.g., otamixaban, DX-9065a) that typically exhibit poor oral absorption due to the permanent positive charge on the benzamidine at physiological pH. The benzylamine-to-benzamidine substitution preserved fXa Ki at 0.15 nM (vs. 13 pM for SN429, a ~12-fold potency trade-off) while enabling 57% oral bioavailability in dogs [2].

P1 pharmacophore Benzylamine Benzamidine Oral bioavailability optimization Basicity reduction

Unique GGT-Mediated Glutamate Conjugation Metabolic Pathway: DPC 423 Differentiation from Non-Benzylamine fXa Inhibitors

DPC 423 undergoes a distinctive metabolic transformation mediated by γ-glutamyltranspeptidase (GGT), which transfers glutamate from endogenous glutathione to the benzylamine moiety, forming novel glutamate conjugates (M4 and M5) [1]. This pathway is structurally dependent on the benzylamine P1 group and was confirmed by the ability of the selective GGT inhibitor acivicin (AT-125) to abolish glutamate conjugate formation both in vitro and in vivo [1]. In parallel, DPC 423's benzylamine is oxidized via CYP3A1/2 to an aldoxime intermediate that can form glutathione-trappable reactive metabolites [2]. Neither apixaban (which lacks a benzylamine and is primarily metabolized by CYP3A4-mediated O-demethylation and hydroxylation) nor razaxaban (aminobenzisoxazole P1) share this GGT-dependent pathway [3].

Drug metabolism γ-Glutamyltranspeptidase Glutamate conjugation Benzylamine biotransformation Reactive metabolites

DPC 423 Optimal Application Scenarios: Research and Industrial Use Cases Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Clean fXa-Specific Anticoagulation Without Thrombin Confounding

DPC 423's 40,000-fold selectivity for fXa over thrombin [1] makes it the preferred tool for experiments where thrombin-mediated effects must be definitively excluded. In the rabbit arterial thrombosis study, DPC 423 at maximum antithrombotic dose did not alter thrombin time or ex vivo thrombin activity (1.8 ± 0.07-fold aPTT increase and 1.8 ± 0.13-fold PT increase, with no change in thrombin time), confirming that its antithrombotic effect is mediated exclusively through fXa inhibition [2]. This is in contrast to agents like argatroban and heparin, which directly or indirectly suppress thrombin activity. Researchers studying the distinct contributions of fXa versus thrombin to coagulation, inflammation, or PAR signaling should select DPC 423 over less selective fXa inhibitors or thrombin inhibitors.

In Vivo Thrombosis Models Requiring Minimal Bleeding Time Liability

For rabbit arterial thrombosis models where bleeding risk confounds efficacy interpretation, DPC 423 offers a uniquely favorable profile. At the maximally effective antithrombotic dose, DPC 423 increased cuticle bleeding time by only 5 ± 4% over vehicle, compared with 88 ± 12% for argatroban and 69 ± 13% for heparin [2]. This near-complete dissociation of antithrombotic efficacy from hemostatic impairment is superior to argatroban, heparin, and equivalent to enoxaparin (4 ± 3%) in the same model [2]. Furthermore, the combination of DPC 423 with aspirin at individually sub-efficacious doses produced significant antithrombotic effects, supporting its use in combination therapy studies without compounding bleeding risk [2].

Benzylamine Pharmacophore and GGT-Dependent Drug Metabolism Research

DPC 423 serves as a definitive probe substrate for studying γ-glutamyltranspeptidase (GGT)-mediated drug metabolism. Its benzylamine moiety is a demonstrated GGT substrate, forming novel glutamate conjugates (M4 and M5) via transfer of glutamate from glutathione—a pathway confirmed by complete abolition with the GGT inhibitor acivicin both in vitro and in vivo [3]. Unlike apixaban or rivaroxaban, which are primarily metabolized by CYP3A4, DPC 423 provides a well-characterized tool for investigating the role of GGT in benzylamine biotransformation, species differences in GGT expression (significant differences observed across mouse, rat, dog, and human), and the potential for GGT-mediated drug-drug interactions [3][4].

Canine Pharmacokinetic/Pharmacodynamic Studies Requiring Extended Half-Life

DPC 423's 7.5 h plasma half-life in dogs [1] is approximately 2.4-fold longer than apixaban's reported 3.1 h half-life in healthy dogs [5], enabling less frequent dosing in sustained canine PK/PD protocols. Its consistent oral bioavailability of 57% in dogs, paired with well-characterized LC-MS/MS analytical methods for plasma determination [6], makes DPC 423 a reliable reference compound for validating fXa inhibitor bioanalytical methods and for use as a positive control in canine thrombosis models where extended pharmacodynamic coverage is desired. The availability of validated solid-phase extraction-based LC-MS/MS methodology from 0.1 mL plasma samples further facilitates its integration into high-throughput preclinical workflows [6].

Quote Request

Request a Quote for DPC 423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.